

Spectroscopic Profile of 1-(3-Bromopropyl)-3-methylbenzene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for "1-(3-Bromopropyl)-3-methylbenzene." Due to the limited availability of published experimental spectra for this specific molecule, this document presents data for the closely related analog, (3-Bromopropyl)benzene, as a reference. The experimental protocols and expected spectral characteristics are discussed in detail to provide a comprehensive resource for researchers.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for (3-Bromopropyl)benzene. These values serve as a strong predictive foundation for the spectroscopic analysis of "1-(3-Bromopropyl)-3-methylbenzene."

Table 1: Nuclear Magnetic Resonance (NMR) Data for (3-Bromopropyl)benzene



Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
¹H	7.35 - 7.15	m	-	Ar-H
¹H	3.39	t	6.6	-CH ₂ -Br
¹H	2.76	t	7.5	Ar-CH ₂ -
¹ H	2.15	р	7.1	-CH2-CH2-CH2-
13C	140.7	S	-	Ar-C (quaternary)
13C	128.5	d	-	Ar-CH
13C	128.4	d	-	Ar-CH
13 C	126.1	d	-	Ar-CH
13C	33.8	t	-	-CH2-Br
13C	32.9	t	-	Ar-CH2-
13C	32.1	t	-	-CH2-CH2-CH2-

Note: Data is for (3-Bromopropyl)benzene. For "**1-(3-Bromopropyl)-3-methylbenzene**," one would expect additional signals in both ¹H and ¹³C NMR spectra corresponding to the methyl group on the aromatic ring. The aromatic proton signals would also exhibit a different splitting pattern due to the change in substitution.

Table 2: Mass Spectrometry (MS) Data for (3-

Bromopropyl)benzene

Technique	m/z	Relative Intensity (%)	Fragment
El	198/200	~50	[M] ⁺ (Molecular Ion)
El	119	10	[M-Br] ⁺
EI	91	100	[C7H7]+ (Tropylium ion)



Note: Data is for (3-Bromopropyl)benzene. The molecular ion peaks for "**1-(3-Bromopropyl)-3-methylbenzene**" would be observed at m/z 212 and 214, corresponding to the bromine isotopes. The fragmentation pattern is expected to be similar, with a base peak likely at m/z 105, corresponding to the methyltropylium ion.

Table 3: Infrared (IR) Spectroscopy Data for (3-

Bromopropyl)benzene

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3080-3030	Medium	C-H stretch (aromatic)
2960-2850	Strong	C-H stretch (aliphatic)
1605, 1495, 1450	Medium-Strong	C=C stretch (aromatic ring)
750-700	Strong	C-H bend (aromatic, monosubstituted)
650-550	Medium	C-Br stretch

Note: Data is for (3-Bromopropyl)benzene. For "**1-(3-Bromopropyl)-3-methylbenzene**," the aromatic C-H bending region would show a different pattern characteristic of meta-disubstitution.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The solution should be homogeneous.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[1]



- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]
- Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, and relaxation delay.
 - For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.
- Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation (for liquids):
 - Neat Sample: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3]
 - Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal interference in the spectral regions of interest.[4] The solution is then placed in a liquid sample cell.
- Background Spectrum: A background spectrum of the empty instrument (or the salt plates/solvent) is recorded.
- Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded.
- Data Presentation: The spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.



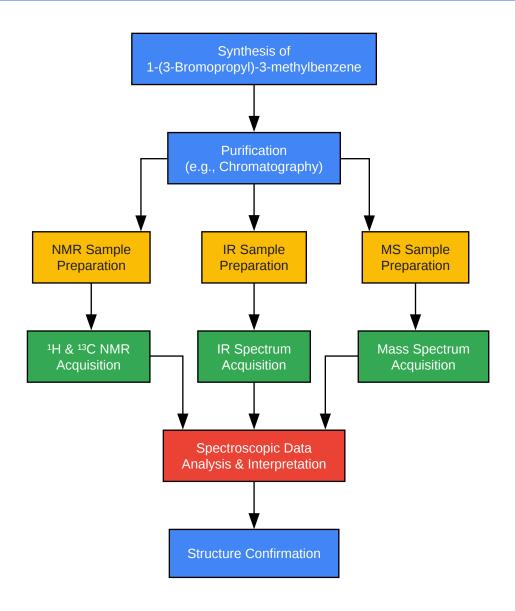
Mass Spectrometry (MS)

- Sample Introduction: For a liquid sample, a small amount is injected into the instrument. It is then vaporized and enters the ionization source.
- Ionization: In Electron Ionization (EI), the vaporized molecules are bombarded with a highenergy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-tocharge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like "1-(3-Bromopropyl)-3-methylbenzene."





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Caption: Workflow for Spectroscopic Analysis.

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